Synthetic Utility: 4-Chloromethyl Group Enables Regiospecific 1,3-Dipolar Cycloaddition
This specific compound, featuring a chloromethyl group at the 4-position, is a documented precursor in 1,3-dipolar cycloaddition reactions to yield fused isoxazolo-isoxazole systems . This reactivity is a direct consequence of its unique 4-chloromethyl-3-methyl-5-phenyl substitution pattern. In contrast, a regioisomer like 5-(chloromethyl)isoxazole, while also reactive, will yield a completely different set of products due to the altered position of the electrophilic center . The specific product formed from this compound is characterized as rel-(3aR,4S,6aS)-4-chloromethyl-6-methyl-3,6a-diphenyl-3a,4,6,6a-tetrahydro-isoxazolo[5,4-c]isoxazole, a scaffold not accessible using a 5-chloromethyl analog .
| Evidence Dimension | Regiospecificity of cycloaddition product |
|---|---|
| Target Compound Data | Forms rel-(3aR,4S,6aS)-4-chloromethyl-6-methyl-3,6a-diphenyl-3a,4,6,6a-tetrahydro-isoxazolo[5,4-c]isoxazole |
| Comparator Or Baseline | 5-(Chloromethyl)isoxazole |
| Quantified Difference | Different regioisomer (4-chloromethyl vs 5-chloromethyl) leads to distinct fused heterocyclic products |
| Conditions | Reaction with benzhydroximoyl chloride in the presence of triethylamine |
Why This Matters
This regiospecific cycloaddition establishes the compound's utility as a building block for constructing unique, polycyclic heterocyclic scaffolds inaccessible from other chloromethyl isoxazole regioisomers.
